N-(2-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1040651-82-8
Cat. No.: VC11941788
Molecular Formula: C24H24N4OS
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040651-82-8 |
|---|---|
| Molecular Formula | C24H24N4OS |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H24N4OS/c1-3-17-9-11-19(12-10-17)21-15-22-24(25-13-14-28(22)27-21)30-16-23(29)26-20-8-6-5-7-18(20)4-2/h5-15H,3-4,16H2,1-2H3,(H,26,29) |
| Standard InChI Key | DQXJKGQGSYDYRC-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4CC |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4CC |
Introduction
N-(2-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features. It consists of a 2-ethylphenyl group, a pyrazolo[1,5-a]pyrazine moiety, and a sulfanyl group attached to an acetamide functional group. This compound is of significant interest in scientific research due to its potential for diverse chemical reactivity and biological activity.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step organic synthesis techniques. Key steps may include the formation of the pyrazolo[1,5-a]pyrazine core and subsequent modifications to introduce the aryl groups. Optimization of reaction conditions such as temperature, solvent choice, and catalysts is crucial to achieve high yields and purity of the final product.
Biological Activity and Potential Applications
While specific research on the biological activity of N-(2-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is limited, compounds with similar structural features have shown potential in various therapeutic areas. For instance, pyrazolo[1,5-a]pyrazine derivatives are known for their diverse biological activities, including potential pharmacological properties in drug development. Interaction studies are essential for understanding how this compound behaves in biological systems, which could guide further development in fields such as medicine and biotechnology.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Contains bromophenyl and naphthalen groups | Potential anticancer activity |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Features benzodioxane structure | Anti-inflammatory effects |
| 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Includes methoxy and methyl substituents | Antidepressant properties |
Future Research Directions
Further research is necessary to elucidate the specific biological activities and therapeutic potential of N-(2-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide. This could involve detailed studies on its interaction with biological targets, such as enzymes or receptors, and its effects in various disease models. Comparative studies with analogs would also provide valuable insights into its unique pharmacological profile.
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